molecular formula C15H14FNO2 B6374669 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol CAS No. 1261946-70-6

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol

Cat. No.: B6374669
CAS No.: 1261946-70-6
M. Wt: 259.27 g/mol
InChI Key: QHMHLABRJAJNDB-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is a chemical compound with a complex structure that includes a dimethylaminocarbonyl group, a phenyl ring, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group results in quinones, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is unique due to the presence of both a fluorophenol and a dimethylaminocarbonyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-14(18)13(16)9-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMHLABRJAJNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684459
Record name 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-70-6
Record name 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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